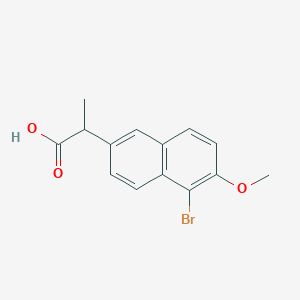![molecular formula C20H34O5 B139449 (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid CAS No. 152561-64-3](/img/structure/B139449.png)
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid, commonly known as prostaglandin E2 (PGE2), is a bioactive lipid molecule that plays a crucial role in various physiological and pathological processes. PGE2 is a member of the prostaglandin family, which is synthesized from arachidonic acid by the action of cyclooxygenases (COXs) and subsequent prostaglandin synthases. PGE2 is involved in numerous physiological processes such as inflammation, pain, fever, and regulation of blood pressure, as well as pathological processes such as cancer and cardiovascular diseases.
Mechanism Of Action
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The binding of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid to its receptors activates intracellular signaling pathways, leading to various cellular responses such as changes in gene expression, ion channel activity, and protein phosphorylation.
Biochemical And Physiological Effects
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid has a wide range of biochemical and physiological effects. It is a potent vasodilator, meaning it relaxes blood vessels, which can lower blood pressure. (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid also plays a role in fever by acting on the hypothalamus to increase body temperature. In addition, (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid is involved in pain and inflammation by sensitizing nociceptors and promoting the release of inflammatory mediators such as cytokines and chemokines.
Advantages And Limitations For Lab Experiments
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid is widely used in laboratory experiments to study its biological effects and signaling pathways. One advantage of using (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid is its potency, which allows for the study of low concentrations of the molecule. However, (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid is also known to have a short half-life, which can limit its effectiveness in some experiments. In addition, (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid can be prone to degradation and oxidation, which can affect its biological activity.
Future Directions
There are numerous future directions for the study of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid. One area of interest is the role of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid in cancer progression and metastasis. Researchers are investigating the use of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid inhibitors as a potential therapeutic strategy for cancer treatment. Another area of interest is the development of more potent and selective (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid receptor agonists and antagonists for use in laboratory experiments and clinical applications. Additionally, the study of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid signaling pathways and their interactions with other signaling pathways could lead to a better understanding of the molecule's biological effects and potential therapeutic applications.
Synthesis Methods
The synthesis of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid involves the conversion of arachidonic acid into prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 is then converted into various prostaglandins including (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid by the action of specific prostaglandin synthases. The synthesis of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid can be achieved by chemical synthesis, enzymatic synthesis, or isolation from natural sources.
Scientific Research Applications
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid has been extensively studied for its role in various physiological and pathological processes. It has been shown to play a crucial role in inflammation, pain, fever, and regulation of blood pressure. (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid also plays a critical role in cancer progression by promoting tumor growth, angiogenesis, and immune evasion. In addition, (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid has been implicated in cardiovascular diseases such as hypertension and atherosclerosis.
properties
CAS RN |
152561-64-3 |
|---|---|
Product Name |
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid |
Molecular Formula |
C20H34O5 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-10-16-17(19(23)14-18(16)22)13-12-15(21)9-7-8-11-20(24)25/h5-6,12-13,15-19,21-23H,2-4,7-11,14H2,1H3,(H,24,25)/b6-5-,13-12+/t15-,16+,17+,18-,19+/m0/s1 |
InChI Key |
QGRKYMSOAVMXSN-OPLCCCICSA-N |
Isomeric SMILES |
CCCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC(=O)O)O)O)O |
SMILES |
CCCCC=CCC1C(CC(C1C=CC(CCCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCC=CCC1C(CC(C1C=CC(CCCCC(=O)O)O)O)O |
synonyms |
(+)-1-Decarboxy-1-methyl-20-nor-19-carboxyprostaglandin F(sub 2-alpha) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




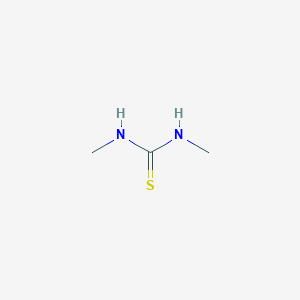
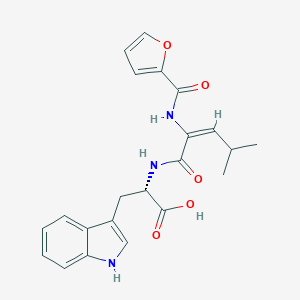

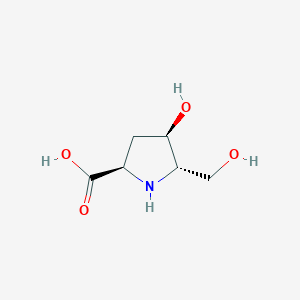
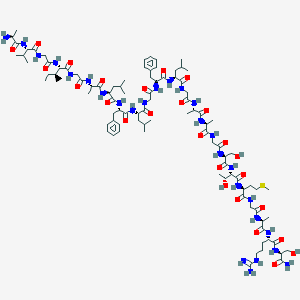
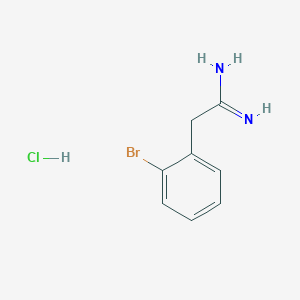
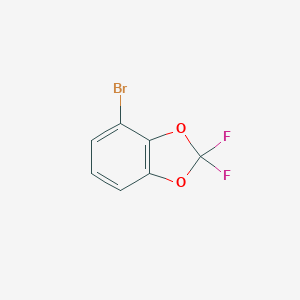
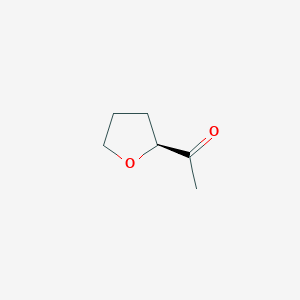
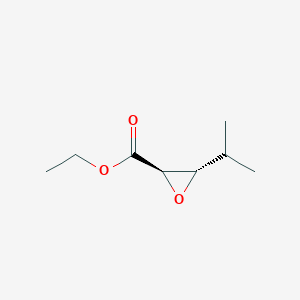
![Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B139397.png)
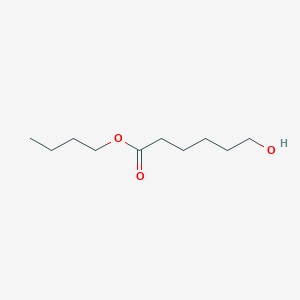
![2-t-Butyl-5-propyl-[1,3]dioxolan-4-one](/img/structure/B139400.png)
